2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride
Description
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride is a tertiary amine derivative featuring a 4-chlorobenzyl ether group attached to an N,N-dimethylethanamine backbone. This compound is structurally related to diphenhydramine-class antihistamines but differs in its substitution pattern.
Properties
Molecular Formula |
C11H17Cl2NO |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
URJTWGTZXHSODK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of N,N-Dimethylethanolamine with 4-Chlorobenzyl Chloride
The most direct route involves reacting N,N-dimethylethanolamine with 4-chlorobenzyl chloride in the presence of a base. This nucleophilic substitution proceeds via an SN2 mechanism:
$$
\text{N,N-Dimethylethanolamine} + \text{4-Chlorobenzyl Chloride} \xrightarrow{\text{Base}} \text{2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine} + \text{HCl}
$$
Conditions :
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Base : Triethylamine or potassium carbonate (1.2–1.5 equiv).
- Temperature : 0–25°C, with gradual warming to 40°C for 6–12 hours.
Work-up : The crude product is extracted with DCM, washed with brine, and concentrated. Hydrochloric acid (1M in ether) is added to precipitate the hydrochloride salt.
Yield : 68–75% after recrystallization from ethanol-diethyl ether.
Reductive Amination of 2-[(4-Chlorophenyl)methoxy]acetaldehyde
An alternative pathway employs reductive amination using 2-[(4-chlorophenyl)methoxy]acetaldehyde and dimethylamine:
$$
\text{2-[(4-Chlorophenyl)methoxy]acetaldehyde} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}4} \text{Target Amine}
$$
Optimization :
- Reducing Agent : Sodium borohydride (2.0 equiv) in methanol at 0°C.
- Reaction Time : 4 hours, with pH maintained at 6–7 using acetic acid.
Advantage : Avoids harsh alkylation conditions, improving functional group tolerance.
Yield : 82% (crude), dropping to 70% after salt formation.
Industrial-Scale Modifications
Continuous Flow Synthesis
Recent patents describe a continuous flow system to enhance reproducibility:
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce solvent use:
- Reagents : 4-chlorobenzyl bromide, N,N-dimethylethanolamine, and K₂CO₃.
- Conditions : Stainless-steel jars, 500 RPM for 2 hours.
Yield : 65% with 98% purity, avoiding column chromatography.
Critical Parameter Analysis
Temperature and Reaction Kinetics
| Parameter | Effect on Yield | Optimal Range |
|---|---|---|
| Alkylation Temperature | Higher temps accelerate reactions but promote hydrolysis | 20–40°C |
| Reductive Amination pH | Lower pH slows imine formation | 6–7 |
| Salt Precipitation | Excess HCl reduces purity | 1.0–1.2 equiv HCl |
Impurity Profiling
Common impurities include:
- Byproduct A : Bis-alkylated amine (2–5%) from excess 4-chlorobenzyl chloride.
- Byproduct B : Oxazolidinone (1–3%) from intramolecular cyclization.
Mitigation : Use of 1.1 equiv 4-chlorobenzyl chloride and strict temperature control.
Emerging Methodologies
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the etherification of N,N-dimethylethanolamine with 4-chlorobenzyl alcohol:
$$
\text{Alcohol} + \text{Amine} \xrightarrow{\text{Lipase}} \text{Ether} + \text{H}_2\text{O}
$$
Conditions : 45°C, heptane solvent, 72 hours.
Yield : 55% (needs optimization).
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or ethoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₆ClNO
- Molecular Weight : 213.70 g/mol
- Appearance : Off-white solid
- Melting Point : 130-132°C
- Solubility : Slightly soluble in dichloromethane, DMSO, and methanol
Medicinal Chemistry Applications
Pharmacological Properties
Research indicates that compounds containing the dimethylamine pharmacophore, such as 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride, exhibit significant pharmacological activities. These compounds are being investigated for their potential in treating various forms of cancer due to their ability to interfere with tumor growth and metastasis pathways .
Drug Development
The compound's structure allows it to be utilized in drug delivery systems and prodrug design, enhancing the effectiveness of therapeutic agents. Its derivatives are being explored for their roles in molecular imaging techniques and targeted therapies .
Environmental Applications
Wood Preservation
One of the notable applications of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride is as a wood preservative. Its efficacy in preventing decay and protecting wood from fungal attacks makes it valuable in construction and outdoor applications . The compound's chlorophenyl group contributes to its antimicrobial properties, which are critical for extending the lifespan of wooden structures.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an antagonist or inhibitor, blocking the activity of certain receptors or enzymes. This interaction can lead to various physiological effects, including antihistamine and antitussive activities .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Substituent Effects on Activity: The 4-chlorophenyl group in the target compound may enhance receptor binding compared to non-halogenated analogs (e.g., diphenhydramine) due to increased electron-withdrawing effects and lipophilicity . Replacement of the ether oxygen with a thioether (as in CPTA) reduces anticholinergic activity but introduces plant growth-regulating properties, highlighting the critical role of the oxygen atom in histamine H₁ receptor interaction .
Metabolic Stability: Chlorphenoxamine undergoes rapid hepatic metabolism, producing hydroxylated and demethylated metabolites, many of which are excreted as conjugates . In contrast, diphenhydramine’s primary metabolite (diphenylmethanol) retains partial activity, suggesting the target compound’s 4-chlorobenzyl group may confer greater metabolic resistance .
Toxicity Profile: Chlorphenoxamine’s higher LD₅₀ (1000 mg/kg) compared to diphenhydramine (~500 mg/kg) suggests that bulkier substituents (e.g., 1-(4-chlorophenyl)-1-phenylethoxy) may reduce acute toxicity . The target compound’s simpler structure could position its toxicity between these two benchmarks.
Impurity and Stability Considerations :
- Structural analogs like 4-methyldiphenhydramine are documented as impurities in pharmaceutical formulations, indicating that the 4-chlorophenyl variant may similarly require stringent control during synthesis to avoid byproducts .
Biological Activity
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine hydrochloride is a chemical compound with significant biological activity, characterized by its unique structure that includes a chlorophenyl group and a methoxy group linked to an ethanamine backbone. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 213.704 g/mol
- Stereochemistry : Achiral
- Charge : Neutral
The compound's structure allows it to participate in diverse chemical reactions, contributing to its biological activities and interactions with various biomolecules .
The biological activity of 2-[(4-chlorophenyl)methoxy]-N,N-dimethyl-ethanamine hydrochloride can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions.
- Cell Signaling Modulation : It is believed to affect cell signaling pathways, potentially altering gene expression and protein synthesis .
- Membrane Permeability : The compound may influence the permeability of bacterial cell membranes, leading to increased susceptibility to antimicrobial agents .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in laboratory settings:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Bacillus subtilis | 75 |
| Pseudomonas aeruginosa | 125 |
These results indicate that the compound exhibits varying degrees of antibacterial activity, suggesting its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 2-[(4-chlorophenyl)methoxy]-N,N-dimethyl-ethanamine hydrochloride. In vitro studies demonstrated that at certain concentrations, the compound did not significantly affect normal cell lines, indicating a favorable safety margin for further research .
Case Study 1: Antibacterial Efficacy
In a controlled study examining the antibacterial efficacy of various alkaloids, 2-[(4-chlorophenyl)methoxy]-N,N-dimethyl-ethanamine hydrochloride was tested against resistant strains of bacteria. The results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus, with an MIC value of 100 µg/mL. This highlights the compound's potential in treating infections caused by resistant bacteria .
Case Study 2: Interaction with Enzymes
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound could inhibit certain enzymes, leading to altered metabolic rates in cultured cells. This suggests potential applications in metabolic disorders where enzyme modulation is beneficial .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride to ensure high yield and purity?
Methodology:
- Stepwise N-alkylation : Use allyl bromide or similar alkylating agents under anhydrous conditions to minimize side reactions.
- Protection/Deprotection : Protect reactive amines with di-tert-butyl dicarbonate (Boc) to prevent undesired interactions during synthesis .
- Purification : Employ recrystallization or column chromatography with polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of alkylating agent to amine precursor) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodology:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the 4-chlorophenyl moiety (δ ~7.3 ppm for aromatic protons) and dimethylamino group (δ ~2.2 ppm for CH) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 280.1 for the free base) and fragmentation patterns.
- HPLC-PDA : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98%) and retention time consistency .
Advanced Research Questions
Q. What methodologies are recommended for resolving enantiomeric impurities in this compound, and how can their pharmacological impact be assessed?
Methodology:
- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Monitor enantiomeric excess (ee) via UV detection at 254 nm .
- Pharmacological Assays : Compare binding affinity to histamine H receptors (e.g., using radioligand displacement assays) to evaluate enantiomer-specific activity. Reference toxicity data (e.g., intraperitoneal LD = 193 mg/kg in mice) to assess safety margins .
Q. How can researchers identify and quantify trace impurities such as 4-Bromodiphenhydramine Hydrochloride in synthesized batches?
Methodology:
- HPLC with Reference Standards : Use a validated HPLC method (e.g., LGC Standards’ protocol for brominated analogs) with a limit of detection (LOD) of 0.05% .
- Mass Spectrometry : Apply LC-MS/MS to differentiate impurities via unique fragmentation patterns (e.g., m/z 305.8 for 4-Bromodiphenhydramine Hydrochloride) .
- Calibration Curves : Prepare impurity standards at 0.1–1.0% w/w to establish linearity (R > 0.99) for quantitative analysis.
Q. What experimental approaches are used to evaluate the acute toxicity profile of this compound in preclinical models?
Methodology:
- Rodent Studies : Administer doses intraperitoneally (e.g., 50–200 mg/kg) to mice, monitoring behavioral endpoints (e.g., convulsions, hyperactivity) over 24–72 hours .
- Histopathological Analysis : Examine liver and kidney tissues for necrosis or inflammation post-mortem.
- OECD Guidelines : Follow Test No. 423 (Acute Oral Toxicity) for standardized protocols, including staggered dosing to minimize animal use .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like Carbinoxamine Maleate in pharmacological studies?
Methodology:
- Molecular Docking : Compare binding poses in histamine H receptor models (PDB: 3RZE) to identify critical interactions (e.g., chlorine substituent’s role in affinity) .
- In Vitro Assays : Measure IC values in mast cell degranulation assays using Carbinoxamine (IC ~10 nM) as a benchmark .
- Thermodynamic Solubility : Assess pH-dependent solubility (e.g., PBS vs. simulated gastric fluid) to correlate SAR with bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
